[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6
Description
Overview of Transition Metal Complexes in Advanced Materials Science and Catalysis
Transition metal complexes are a class of compounds consisting of a central metal ion bonded to one or more surrounding molecules or ions, known as ligands. libretexts.org Found in the d-block of the periodic table, transition metals are notable for their ability to form compounds in multiple oxidation states and to bind with a diverse array of ligands, leading to the formation of coordination complexes with varied geometries and properties. numberanalytics.comwikipedia.org This versatility makes them foundational to numerous scientific and industrial applications. numberanalytics.com
The Unique Role of Iridium(III) Complexes in Photochemistry and Materials
Among the vast family of transition metal complexes, those based on iridium(III) have carved out a special niche, particularly in photochemistry and materials science. tandfonline.comrsc.org Their prominence stems from a combination of desirable photophysical properties, including high phosphorescence quantum yields, long-lived excited states, and tunable emission colors. rsc.orgnih.gov These characteristics make them highly effective as phosphorescent emitters in OLEDs, as photosensitizers in solar energy conversion, and as powerful photocatalysts in synthetic organic chemistry. tandfonline.comacs.org A general structure for many of these active complexes is [Ir(C^N)2(N^N)]+, where (C^N) represents a cyclometalated ligand and (N^N) is an ancillary ligand, often with a counterion like hexafluorophosphate (B91526) (PF6⁻) to balance the charge. nih.gov
Electronic Structure and Spin-Orbit Coupling in Iridium(III) Centers
Iridium is a third-row transition metal with a [Xe] 4f¹⁴ 5d⁷ 6s² electron configuration. In its common +3 oxidation state, it has a d⁶ electron configuration. In an octahedral ligand field, these six d-electrons occupy the lower-energy t2g orbitals, resulting in a low-spin state. This electronic arrangement is fundamental to the stability and photochemical behavior of Ir(III) complexes.
A defining characteristic of iridium is the strong spin-orbit coupling (SOC). researchgate.net This relativistic effect, significant for heavy elements, facilitates mixing between singlet and triplet excited states. researchgate.net In most organic molecules, the transition from a triplet excited state back to the singlet ground state (phosphorescence) is "spin-forbidden" and thus very slow and inefficient. However, the heavy iridium atom enhances the rate of intersystem crossing from the initial singlet excited state to the triplet state and also makes the subsequent phosphorescent decay more probable. researchgate.netscispace.com This efficient harvesting of both singlet and triplet excitons is a key reason for the high performance of iridium(III) complexes in light-emitting applications. scispace.com The emission typically arises from a triplet metal-to-ligand charge transfer (³MLCT) state. researchgate.net
Advantages of Cyclometalated Ligands in Iridium Complexes
Cyclometalation is a chemical reaction where a ligand containing a C-H bond reacts with a metal center to form a metallacycle, featuring a direct metal-carbon sigma bond. Ligands such as 2-phenylpyridine (B120327) (ppy) are archetypal in iridium chemistry. tandfonline.com The use of cyclometalated ligands offers several distinct advantages:
High Ligand Field Strength: The strong sigma-donating carbon atom in the Ir-C bond creates a strong ligand field. This raises the energy of the d-orbitals, leading to large HOMO-LUMO gaps and contributing to the stability of the complex. acs.org
Tunability: The electronic and steric properties of the complex can be systematically tuned by making chemical modifications to the cyclometalating ligand. tandfonline.comacs.org This allows for precise control over the emission color, quantum yield, and redox potentials of the complex. acs.org
Contextualization of Fluorine Functionalization in Iridium Complex Design
The strategic placement of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (CF₃), onto the ligands is a powerful tool in the design of modern iridium complexes. This approach is employed to fine-tune the photophysical and electrochemical properties of the final compound. nih.gov
Impact of Fluorine and Trifluoromethyl Groups on Ligand Properties
Fluorine and trifluoromethyl groups are strongly electron-withdrawing. acs.orgmdpi.com When incorporated into the cyclometalating or ancillary ligands, they exert a significant inductive effect, which has several important consequences:
Stabilization of Molecular Orbitals: The electron-withdrawing nature of these groups lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The stabilization is generally more pronounced for the HOMO, which is often localized on the iridium center and the cyclometalating ligand. acs.org
Increased Oxidation Potential: By pulling electron density away from the iridium center, fluorination makes the complex more difficult to oxidize. acs.org This results in a more highly oxidizing excited state, a crucial property for photoredox catalysis. tcichemicals.com
Blue-Shifted Emission: The increased HOMO-LUMO gap resulting from fluorination typically leads to higher energy emission, causing a shift towards the blue end of the spectrum. acs.org
Enhanced Stability: The presence of fluorine can increase the metabolic and thermal stability of the complex. mdpi.com The trifluoromethyl group, in particular, can enhance lipophilicity, which can influence solubility and interactions in biological systems. mdpi.comacs.org
Historical Development of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 and Analogues
The development of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 is a result of systematic efforts to create highly efficient and powerful photocatalysts. Its design builds upon foundational research into cyclometalated iridium complexes like Ir(ppy)3 and [Ir(ppy)2(dtbbpy)]PF6. researchgate.netprinceton.edu Researchers recognized that by introducing electron-withdrawing fluorine and trifluoromethyl groups, they could create photocatalysts with exceptionally high excited-state oxidation potentials. acs.orgtcichemicals.com
The synthesis of this complex involves reacting the iridium chloride dimer with the cyclometalating ligand, followed by the addition of the ancillary bipyridine ligand. acs.org Analogues such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 and [Ir(dFCF3ppy)2-(4,4'-dCF3bpy)]PF6 were developed concurrently, exploring the effects of substituent placement and different ancillary ligands on the complex's properties. researchgate.netambeed.comsinocompound.com The specific placement of four trifluoromethyl groups and two fluorine atoms in [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 makes it a particularly strong oxidant upon photoexcitation. tcichemicals.com This has enabled its use in challenging organic transformations that require a potent photocatalyst to proceed, such as alkene aminoarylation and the generation of carbocations from alkoxyamine radical cations. tcichemicals.comsigmaaldrich.com
Data Tables
Table 1: Chemical and Physical Properties of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6
| Property | Value | Reference(s) |
| Full Chemical Name | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate | sigmaaldrich.comamericanelements.com |
| CAS Number | 1973375-72-2 | sigmaaldrich.comdv-expert.orgsigmaaldrich.com |
| Molecular Formula | C₃₆H₁₆F₂₂IrN₄P | sigmaaldrich.comamericanelements.comsigmaaldrich.com |
| Molecular Weight | 1145.69 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Powder or crystals | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | >300 °C | sigmaaldrich.comsigmaaldrich.com |
| Primary Application | Photocatalyst in organic transformations | sigmaaldrich.comamericanelements.comdv-expert.org |
| Photocatalyst Activation | ~460 nm (Visible Light) | sigmaaldrich.comsigmaaldrich.com |
Research Objectives and Scope for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6
The development and study of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 are driven by specific research objectives aimed at pushing the boundaries of photocatalysis. The scope of research encompasses a thorough understanding of its fundamental properties and the expansion of its applications in synthetic chemistry.
Despite the advancements in the field, several unresolved questions and academic challenges persist regarding highly fluorinated iridium complexes like [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 :
Photostability and Degradation Pathways: A key challenge for photocatalysts is their long-term stability under reaction conditions. Understanding the potential degradation pathways of this highly fluorinated complex is crucial for optimizing reaction conditions and extending its catalytic lifetime. While the robust Ir-C bond contributes to stability, the fate of the complex after numerous catalytic cycles remains an area of active investigation.
Tuning Reactivity and Selectivity: While the high oxidizing power of this catalyst is advantageous, controlling its reactivity to achieve high selectivity in complex chemical transformations is a significant challenge. Fine-tuning the catalyst's structure and the reaction environment to favor desired reaction pathways over potential side reactions is a continuing academic pursuit.
Mechanism of Action in Diverse Reactions: Elucidating the precise mechanism of action of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 in a variety of photocatalytic reactions is an ongoing effort. Detailed mechanistic studies are needed to understand the intricate details of electron transfer, energy transfer, and substrate activation for different classes of chemical transformations.
The study of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 makes significant contributions to both the fundamental understanding of photocatalysis and its practical applications:
Probing the Limits of Oxidizing Power: This complex serves as a valuable tool to explore the limits of photocatalytic oxidizing power. By studying its reactivity with a wide range of substrates, researchers can gain fundamental insights into the factors that govern electron transfer processes and the activation of challenging chemical bonds.
Enabling Novel Chemical Transformations: The high oxidizing potential of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 has enabled the development of novel synthetic methodologies that were previously inaccessible. It has been successfully employed in a variety of organic transformations, including the alkylation of remote C-H bonds and alkene aminoarylation. tcichemicals.com
Structure-Property Relationship Insights: The systematic incorporation of fluorine and trifluoromethyl groups in this complex provides a clear case study for understanding structure-property relationships in iridium photocatalysts. It demonstrates how targeted ligand modification can be used to precisely tune the redox potentials and, consequently, the reactivity of the catalyst. This knowledge is invaluable for the rational design of future generations of photocatalysts with tailored properties.
Detailed Research Findings
The synthesis of such iridium(III) complexes generally involves a two-step process. First, the cyclometalating ligand, in this case, dFCF3ppyH, is reacted with iridium(III) chloride to form a chloride-bridged dimer, [Ir(dFCF3ppy)2Cl]2. Subsequently, this dimer is reacted with the ancillary ligand, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103), in the presence of a non-coordinating counterion source, such as ammonium (B1175870) hexafluorophosphate (NH4PF6) or silver hexafluorophosphate (AgPF6), to yield the final product, [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 .
The photophysical properties are central to its function as a photocatalyst. The complex is known to be a yellow powder. sigmaaldrich.com It is activated by visible light, with a reported photocatalyst activation wavelength of 460 nm. sigmaaldrich.com Upon absorption of light, it is promoted to an excited state with a significantly altered electronic distribution, making it a potent oxidizing agent.
Data Tables
The following tables summarize key data for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 .
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Chemical Formula | C36H16F22IrN4P |
| Molecular Weight | 1145.69 g/mol |
| CAS Number | 1973375-72-2 |
| Appearance | Powder or crystals |
| Melting Point | >300 °C |
| Photocatalyst Activation | 460 nm |
Table 2: Redox Potentials
| Potential | Value (vs. SCE in CH3CN) |
|---|---|
| PC*/PC⁻ | +1.68 V |
| PC⁺/PC | +1.94 V |
| PC/PC⁻ | -0.69 V |
| PC⁺/PC* | -0.43 V |
Data sourced from TCI Chemicals product information.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N,N']bis[2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C,N]iridium(III) hexafluorophosphate |
| dFCF3ppyH | 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| [Ir(dFCF3ppy)2Cl]2 | Di-μ-chlorobis[bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridinato-C,N)iridium(III)] |
| NH4PF6 | Ammonium hexafluorophosphate |
| AgPF6 | Silver hexafluorophosphate |
| Ir(ppy)2(dtbbpy)PF6 | [4,4'-Bis(tert-butyl)-2,2'-bipyridine]bis(2-phenylpyridinato)iridium(III) hexafluorophosphate |
| Ir(ppy)3 | Tris(2-phenylpyridinato)iridium(III) |
| Ru(bpy)3(PF6)2 | Tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate |
Properties
Molecular Formula |
C34H18F16IrN4P |
|---|---|
Molecular Weight |
1009.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
ZCNUFCYLERNPGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Ir Dfcf3ppy 2 5,5 Dcf3bpy Pf6
Synthesis of Ligand Precursors
The foundation for synthesizing the final iridium complex lies in the efficient preparation of its high-purity organic ligands.
The cyclometalating ligand, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, often abbreviated as dFCF3ppy, is a crucial component that directly coordinates to the iridium center through both a carbon and a nitrogen atom. nih.govnih.gov The most prevalent and scalable method for its synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. orgsyn.orgresearchgate.net
This reaction creates the pivotal carbon-carbon bond between the phenyl and pyridine rings. It involves the coupling of an aryl halide, 2-chloro-5-(trifluoromethyl)pyridine, with an organoboron species, (2,4-difluorophenyl)boronic acid. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a base to facilitate the transmetalation step. orgsyn.orgresearchgate.net
| Reagent/Parameter | Role | Typical Example | Reference |
|---|---|---|---|
| Aryl Halide | Starting Material | 2-chloro-5-(trifluoromethyl)pyridine | researchgate.net |
| Organoboron Reagent | Coupling Partner | (2,4-difluorophenyl)boronic acid | researchgate.net |
| Catalyst | Cross-coupling Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | researchgate.net |
| Base | Activator for Transmetalation | 2.0 M Sodium Carbonate (Na2CO3) solution | orgsyn.org |
| Solvent | Reaction Medium | Benzene or Toluene | orgsyn.orgresearchgate.net |
| Temperature | Reaction Condition | Reflux | researchgate.net |
| Purification | Isolation Method | Silica Gel Chromatography | orgsyn.org |
The reaction mixture is heated under an inert atmosphere to drive the catalytic cycle to completion. After cooling, the product is extracted and purified, typically by column chromatography, to yield dFCF3ppy as a solid. orgsyn.org
The ancillary ligand, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) (5,5'-dCF3bpy), plays a key role in stabilizing the iridium complex and modulating its electronic properties. ossila.com This bipyridine ligand is characterized by the presence of two electron-withdrawing trifluoromethyl groups. ossila.comsigmaaldrich.com
The synthesis of symmetrically substituted bipyridines like 5,5'-dCF3bpy often employs homocoupling reactions of corresponding halopyridines. A common strategy is the Ullmann coupling, which traditionally uses a stoichiometric amount of copper at high temperatures to couple aryl halides. wikipedia.orgorganic-chemistry.org Modified Ullmann procedures may use soluble copper catalysts to improve reaction conditions. ossila.comwikipedia.org The starting material for this coupling is typically a 2-halo-5-(trifluoromethyl)pyridine, such as 2-chloro-5-(trifluoromethyl)pyridine.
Alternative methods for the synthesis of trifluoromethylated pyridines, the precursors to 5,5'-dCF3bpy, include chlorine-fluorine exchange reactions on trichloromethylpyridine precursors or cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.gov
The synthesis of dFCF3ppy is dominated by the Suzuki-Miyaura coupling, a reaction with a well-established catalytic cycle. libretexts.orgmusechem.comyonedalabs.com The mechanism involves three primary steps:
Oxidative Addition : The active palladium(0) catalyst inserts into the carbon-halogen bond of 2-chloro-5-(trifluoromethyl)pyridine, forming a palladium(II) intermediate. libretexts.orgchemrxiv.org
Transmetalation : The boronic acid, activated by the base, transfers its 2,4-difluorophenyl group to the palladium(II) center, displacing the halide. yonedalabs.com
Reductive Elimination : The two organic groups (the trifluoromethyl-pyridinyl and the difluorophenyl) on the palladium center couple and are eliminated, forming the final product dFCF3ppy and regenerating the palladium(0) catalyst. libretexts.orgmusechem.com
For the synthesis of 5,5'-dCF3bpy via Ullmann-type reactions, the mechanism typically involves the formation of an organocopper intermediate. organic-chemistry.orgsci-hub.se This can proceed through an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the new carbon-carbon bond of the bipyridine. organic-chemistry.org
Stereocontrol is not a factor in the synthesis of the achiral dFCF3ppy and 5,5'-dCF3bpy ligands themselves. However, the geometric arrangement of these ligands around the octahedral iridium center in the final complex is a critical aspect of coordination chemistry.
Complex Formation and Coordination Chemistry of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6
The assembly of the final iridium complex is a sequential process designed to produce heteroleptic complexes with high purity and yield. nih.govresearchgate.net The strategy involves first reacting the cyclometalating ligand with an iridium precursor to form an intermediate, which then undergoes a ligand exchange reaction with the ancillary ligand. chemrxiv.org
The most common starting material for the synthesis of cyclometalated iridium complexes is iridium(III) chloride hydrate (IrCl3·xH2O). nbinno.com This precursor is valued for its availability and reactivity. nbinno.comchemicalbook.com
The first step in the complexation is the synthesis of a chloro-bridged iridium(III) dimer, [(dFCF3ppy)2Ir(μ-Cl)]2. nih.govnih.gov This is achieved by reacting two equivalents of the dFCF3ppy ligand with one equivalent of IrCl3·xH2O. nih.gov The reaction, known as cyclometalation, involves the coordination of the pyridine nitrogen to the iridium and the activation of a C-H bond on the phenyl ring to form a stable five-membered iridacycle. nih.govanalis.com.my
| Reagent/Parameter | Role | Typical Example | Reference |
|---|---|---|---|
| Iridium Precursor | Source of Iridium | Iridium(III) chloride hydrate (IrCl3·xH2O) | nih.gov |
| Cyclometalating Ligand | First Coordinating Ligand | dFCF3ppy (2 equivalents) | nih.gov |
| Solvent | Reaction Medium | 2-Ethoxyethanol / Water (3:1 v/v) | nih.govanalis.com.my |
| Temperature | Reaction Condition | Reflux | nih.gov |
| Atmosphere | Reaction Condition | Inert (Argon or Nitrogen) | nih.govanalis.com.my |
Reaction optimization focuses on maximizing the yield of this dimer. Key parameters include the choice of solvent and temperature. High-boiling point solvents like 2-ethoxyethanol are often used to achieve the necessary temperatures for efficient C-H activation. nih.govanalis.com.my Microwave-assisted synthesis has also been explored as a method to accelerate this step and improve yields. nih.gov
With the chloro-bridged dimer in hand, the final complex is formed through a ligand exchange reaction. nih.govlibretexts.org The ancillary ligand, 5,5'-dCF3bpy, is introduced to the reaction mixture containing the dimer. The bipyridine ligand displaces the bridging chloride ligands, which are considered good leaving groups, to form the monomeric cationic complex [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]+. mdpi.comnih.gov
This reaction is typically performed by heating the dimer and the ancillary ligand in a suitable solvent mixture, such as dichloromethane/methanol or ethylene glycol. researchgate.netnih.gov The cleavage of the chloride bridges is often the rate-determining step. nih.gov
The final step is an anion exchange, or salt metathesis, to isolate the product with a non-coordinating counter-ion, which enhances its stability and solubility in common organic solvents. An excess of a salt like ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6) is added to the solution, causing the desired [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 complex to precipitate as a solid, which can then be collected by filtration and purified. orgsyn.orgresearchgate.netnih.gov
| Reagent/Parameter | Role | Typical Example | Reference |
|---|---|---|---|
| Iridium Intermediate | Starting Complex | [(dFCF3ppy)2Ir(μ-Cl)]2 | researchgate.net |
| Ancillary Ligand | Second Coordinating Ligand | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine | researchgate.net |
| Solvent | Reaction Medium | Ethylene Glycol | researchgate.net |
| Temperature | Reaction Condition | 150 °C | researchgate.net |
| Anion Source | Precipitating Agent | Ammonium hexafluorophosphate (NH4PF6) | researchgate.net |
| Purification | Isolation Method | Filtration, Washing, Recrystallization | orgsyn.org |
Table of Compounds
| Compound Name | Abbreviation / Synonym | Chemical Formula |
|---|---|---|
| [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 | Target Complex | C36H16F22IrN4P |
| 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine | dFCF3ppy | C12H6F5N |
| 5,5'-bis(trifluoromethyl)-2,2'-bipyridine | 5,5'-dCF3bpy | C12H6F6N2 |
| Iridium(III) chloride hydrate | - | IrCl3·xH2O |
| [(dFCF3ppy)2Ir(μ-Cl)]2 | Chloro-bridged iridium dimer | C48H24Cl2F20Ir2N4 |
| 2-chloro-5-(trifluoromethyl)pyridine | - | C6H3ClF3N |
| (2,4-difluorophenyl)boronic acid | - | C6H5BF2O2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh3)4 | C72H60P4Pd |
| Sodium Carbonate | - | Na2CO3 |
| Ammonium hexafluorophosphate | - | NH4PF6 |
Counterion Exchange Mechanisms: Formation of the Hexafluorophosphate Salt
The formation of the final product as a hexafluorophosphate salt is a crucial step that enhances the complex's stability and influences its solubility. The chloride counterion present after the reaction of the iridium dimer with the bipyridine ligand is exchanged for the non-coordinating hexafluorophosphate anion (PF6-).
This exchange is typically accomplished through a salt metathesis or precipitation reaction. The mechanism is driven by the principle of Le Châtelier's principle and differences in solubility. A soluble source of the hexafluorophosphate ion, such as ammonium hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6), is added to a solution of the iridium chloride complex.
The reaction can be represented as:
[Ir(dFCF3ppy)2(5,5'-dCF3bpy)]Cl + M⁺PF6⁻ → [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6(s) + M⁺Cl⁻(aq)
(where M⁺ = NH4⁺ or K⁺)
The driving force for this reaction is the low solubility of the resulting [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 salt in the reaction medium, which is often a mixture of organic solvents and water. The precipitation of the desired product shifts the equilibrium towards the formation of the hexafluorophosphate salt. The choice of solvent is critical to ensure that the starting iridium chloride complex is soluble, while the final PF6 salt is not, allowing for its isolation by filtration. This method is widely applicable in organometallic chemistry for the isolation of cationic complexes with non-coordinating anions.
Purification Strategies for High-Purity [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6
Achieving high purity of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 is paramount for its applications, particularly in photocatalysis where impurities can quench the excited state or lead to undesirable side reactions. The purification strategy for this highly fluorinated, ionic compound typically involves a combination of chromatographic and recrystallization techniques.
Column Chromatography: A common method for the initial purification of the crude product is silica gel column chromatography. Due to the ionic nature of the complex, a polar eluent system is generally required. A mixture of a chlorinated solvent like dichloromethane and a more polar solvent such as acetone or acetonitrile (B52724) is often employed. The polarity of the eluent is gradually increased to effectively separate the desired product from unreacted starting materials and byproducts. The highly fluorinated nature of the complex can sometimes lead to unusual elution behavior, requiring careful optimization of the solvent system.
Recrystallization/Precipitation: Following column chromatography, recrystallization or precipitation is used to obtain the complex in a highly crystalline and pure form. A common technique involves dissolving the partially purified complex in a minimum amount of a good solvent, such as acetone or dichloromethane, and then adding a poor solvent (an anti-solvent), like pentane or hexane, to induce precipitation or crystallization. This process helps to remove any remaining trace impurities that may have co-eluted during chromatography. The slow diffusion of an anti-solvent into a solution of the complex can also be employed to grow high-quality crystals.
| Purification Technique | Principle | Typical Solvents/Conditions | Notes |
| Column Chromatography | Adsorption | Silica gel stationary phase; Dichloromethane/Acetone or Dichloromethane/Acetonitrile mobile phase (gradient elution). | Effective for removing major impurities and unreacted precursors. |
| Recrystallization | Solubility Difference | Dissolution in a minimal amount of a good solvent (e.g., acetone) followed by the addition of a poor solvent (e.g., hexane). | Yields a highly crystalline, pure product. |
| Precipitation | Solubility Difference | Similar to recrystallization, often a faster process induced by the rapid addition of an anti-solvent. | Useful for quick isolation of the solid product. |
The purity of the final product is typically assessed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ³¹P), mass spectrometry, and elemental analysis.
Scalability Considerations in the Synthesis of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6
The transition from laboratory-scale synthesis to larger-scale production of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 presents several challenges that need to be addressed to ensure an efficient, cost-effective, and safe process.
Reaction Conditions and Equipment: The reaction conditions used in the laboratory, such as prolonged reaction times at high temperatures (reflux), may not be ideal for large-scale production due to energy consumption and the need for specialized, large-volume reactors. Heat transfer and mixing efficiency become more critical at larger scales to ensure uniform reaction conditions and prevent the formation of byproducts.
Purification at Scale: Purification methods that are straightforward on a small scale, such as column chromatography, can become cumbersome, time-consuming, and generate large volumes of solvent waste when scaled up. Developing efficient large-scale crystallization or precipitation methods is crucial for industrial production. This may involve screening a wide range of solvent systems and carefully controlling parameters like temperature and addition rates.
Safety and Environmental Impact: The use of organic solvents, some of which may be flammable or toxic, requires careful handling and containment, especially at larger scales. Waste management and the environmental impact of the process are also important considerations. Developing greener synthetic routes with more benign solvents and fewer waste streams is an ongoing area of research.
| Scalability Challenge | Considerations and Potential Solutions |
| Cost | Optimization of reaction yields to minimize waste of expensive iridium and ligands. Exploration of alternative, more cost-effective synthetic routes to the ligands. |
| Reaction Control | Use of process analytical technology (PAT) to monitor and control reaction parameters in real-time. Engineering of reactors to ensure efficient heat and mass transfer. |
| Purification | Development of robust crystallization protocols to replace or minimize the need for large-scale chromatography. Use of techniques like tangential flow filtration for product isolation. |
| Safety and Environment | Implementation of closed systems to minimize solvent evaporation and exposure. Selection of less hazardous solvents where possible. Development of efficient solvent recycling programs. |
Advanced Structural Elucidation and Spectroscopic Characterization of Ir Dfcf3ppy 2 5,5 Dcf3bpy Pf6
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Coordination Modes
A thorough exploration of scientific databases and search engines did not yield any publications presenting this specific information for the target compound. Therefore, the generation of a scientifically rigorous article based on the provided outline is not possible at this time.
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry is an indispensable tool for the verification of the molecular structure of newly synthesized coordination complexes like [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6. This technique provides a precise determination of the mass-to-charge ratio (m/z), which can be compared against the theoretical value calculated from the compound's empirical formula.
For [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6, the analysis focuses on identifying the cationic iridium complex, [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]+. The empirical formula of the complete salt is C36H16F22IrN4P, corresponding to a molecular weight of 1145.69 g/mol . sigmaaldrich.comsigmaaldrich.com The cationic component, [C36H16F22IrN4]+, has a calculated monoisotopic mass that can be detected with high accuracy using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
The expected isotopic pattern, arising from the natural abundance of iridium isotopes (¹⁹¹Ir and ¹⁹³Ir) and other elements, provides further confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) is particularly valuable, as it can confirm the elemental composition with high confidence, thereby distinguishing the target compound from potential impurities or side products with similar masses. The purity of the sample is assessed by the absence of significant signals corresponding to unreacted starting materials, ligand fragments, or other iridium-containing species.
| Parameter | Value | Reference |
|---|---|---|
| Full Compound Name | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate (B91526) | sigmaaldrich.comamericanelements.com |
| Empirical Formula | C36H16F22IrN4P | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 1145.69 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Detected Cation | [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]+ | N/A |
| Cation Formula | [C36H16F22IrN4]+ | N/A |
Advanced Characterization Techniques for Solid-State Forms
The performance and stability of organometallic compounds in applications such as photocatalysis and organic light-emitting diodes (OLEDs) are heavily influenced by their solid-state properties. Techniques like Powder X-ray Diffraction (PXRD) and thermal analysis provide critical insights into the material's crystallinity, polymorphism, and thermal stability.
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystal structure of a solid material. The analysis of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6, which is typically isolated as a powder or crystalline solid, via PXRD can reveal its phase and degree of crystallinity. sigmaaldrich.comsigmaaldrich.com
A PXRD pattern with sharp, well-defined peaks indicates a highly crystalline material. The positions and intensities of these peaks are unique to a specific crystal structure (polymorph). Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and photophysical behavior. Identifying and controlling polymorphism is therefore crucial for ensuring consistent performance. Conversely, a pattern with broad, diffuse halos instead of sharp peaks signifies an amorphous (non-crystalline) state. The presence of both sharp peaks and a broad halo would indicate a semi-crystalline sample. While specific PXRD data for this compound is not publicly available, this methodology is standard for characterizing the solid-state form of such iridium complexes.
Thermal analysis techniques are employed to study the effect of heat on a material. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental to assessing the thermal stability and identifying phase transitions of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this iridium complex, TGA would be used to determine its decomposition temperature. A stable compound will show a flat TGA curve with no significant mass loss until a high temperature is reached. The onset of a sharp drop in mass indicates the temperature at which the complex begins to decompose. This is a critical parameter, as it defines the upper limit of the temperature range for its practical application and storage. For many iridium(III) complexes, this decomposition temperature is quite high, often exceeding 300 °C. sigmaaldrich.comsigmaaldrich.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram can reveal various thermal events. For [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6, a sharp endothermic peak would indicate its melting point. Broad transitions could suggest glass transitions, characteristic of amorphous phases, or solid-solid phase transitions between different polymorphs. By combining TGA and DSC, a comprehensive picture of the material's thermal behavior can be constructed, providing essential information on its stability, purity (e.g., absence of volatile solvents), and solid-state phase behavior.
| Analysis | Parameter Measured | Expected Observation | Significance |
|---|---|---|---|
| TGA | Decomposition Temperature (Td) | High stability, with Td often >300 °C | Defines thermal stability and operational limits |
| DSC | Melting Point (Tm) | A sharp endothermic peak if crystalline | Confirms identity and purity |
| DSC | Phase Transitions | Endothermic or exothermic peaks below melting | Indicates potential polymorphism |
Elucidation of Excited State Photophysics in Ir Dfcf3ppy 2 5,5 Dcf3bpy Pf6
Absorption Spectroscopy and Electronic Transitions
The absorption of light by [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 is the initial step in its photocatalytic cycle, leading to the population of electronically excited states. Analysis of its absorption spectrum provides insights into the nature of these states.
Analysis of Singlet and Triplet Absorption Features
Commercially available data indicates that the complex has a photocatalyst activation wavelength of approximately 460 nm. sigmaaldrich.com This absorption in the blue region of the visible spectrum is characteristic of iridium(III) complexes and is crucial for its function as a visible-light photocatalyst. The absorption spectrum of such complexes is typically characterized by intense, spin-allowed singlet transitions in the ultraviolet region and weaker, spin-forbidden transitions that extend into the visible region. These weaker bands are a result of the strong spin-orbit coupling introduced by the heavy iridium atom, which facilitates intersystem crossing to the triplet manifold.
Identification of Charge Transfer and Ligand-Centered States (MLCT, LC, MLLCT)
The absorption bands of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 are expected to arise from a combination of electronic transitions. These include:
Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the promotion of an electron from a d-orbital of the iridium center to a π* orbital of one of the ligands (either the dFCF3ppy or the 5,5'-dCF3bpy ligand). These are often the lowest energy absorptions and are responsible for the visible color of the complex.
Ligand-Centered (LC): These transitions occur within the π-system of the ligands themselves (π → π* transitions) and are typically higher in energy, appearing in the UV region of the spectrum.
Metal-to-Ligand-Ligand Charge Transfer (MLLCT): In heteroleptic complexes like this one, transitions from the metal to a π* orbital delocalized over both types of ligands can also occur.
A definitive assignment of these transitions requires detailed quantum chemical calculations and comprehensive spectroscopic studies, which are not yet publicly available for this specific complex.
Photoluminescence Spectroscopy and Emission Characteristics
Following absorption of light, the complex relaxes to its lowest energy excited state, from which it can emit light (photoluminescence). The characteristics of this emission are indicative of the nature of this emissive state.
Emission Wavelengths and Band Shapes as Indicators of Excited-State Nature
Detailed emission spectra for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, including emission maxima and spectral shape, have not been reported in the available scientific literature. Generally, for related iridium(III) complexes, the emission originates from a triplet excited state (phosphorescence) and often displays vibronic structuring, which can provide clues about the ligands involved in the emissive state.
Photoluminescence Quantum Yield Determination and its Contributing Factors
The photoluminescence quantum yield (ΦPL), a measure of the efficiency of the emission process, is a critical parameter for understanding the excited-state behavior. A high quantum yield suggests that the excited state deactivates primarily through radiative pathways. Conversely, a low quantum yield indicates the prevalence of non-radiative decay pathways, which can be crucial for photocatalysis as they may involve energy or electron transfer to a substrate. Specific data on the photoluminescence quantum yield of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 is not currently available in published research.
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopic techniques are essential for directly observing the formation and decay of excited states. These experiments can determine the excited-state lifetime (τ), which is the average time the complex spends in the excited state before returning to the ground state. A longer lifetime can increase the probability of the excited state interacting with other molecules, which is a desirable feature for a photocatalyst. At present, no studies reporting the excited-state lifetime of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 have been identified in the public domain.
Excited-State Lifetime Measurements (Fluorescence and Phosphorescence)
Upon photoexcitation, iridium(III) complexes like [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 typically exhibit rapid intersystem crossing from the initially populated singlet excited state to a longer-lived triplet excited state. nih.gov This process is facilitated by the strong spin-orbit coupling introduced by the heavy iridium atom. Consequently, the observed luminescence is predominantly phosphorescence originating from the triplet state.
While specific lifetime data for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 is not extensively reported in the public domain, the photophysical properties of analogous iridium(III) complexes provide valuable insights. For instance, a related complex, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (where dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine), exhibits a triplet excited-state lifetime that can be influenced by its environment and the presence of quenchers. In photocatalytic systems, the lifetime of the excited state is a critical parameter that determines the efficiency of subsequent energy or electron transfer processes.
The fluorescence lifetime of such complexes is generally very short (on the order of picoseconds to nanoseconds) due to the highly efficient intersystem crossing. In contrast, the phosphorescence lifetimes are significantly longer, often in the microsecond range, allowing the excited state to participate in bimolecular reactions. The specific lifetimes are influenced by the nature of the ligands, with electron-withdrawing groups like the trifluoromethyl (CF3) groups on both the dFCF3ppy and 5,5'-dCF3bpy ligands expected to modulate the energy levels of the frontier molecular orbitals and, consequently, the excited-state lifetimes.
Table 1: Representative Photophysical Data for a Structurally Similar Iridium Complex
| Complex | Emission Max (λem) | Excited-State Lifetime (τ) | Quantum Yield (Φ) | Solvent |
| [Ir(dfppz)2(bpy)]PF6 | 517 nm | Not Specified | Not Specified | Acetonitrile (B52724) |
| [Ir(dfppz)2(dtbbpy)]PF6 | 505 nm | Not Specified | Not Specified | Acetonitrile |
Note: Data for closely related complexes containing different bipyridine ligands. dfppz is 1-(2,4-difluorophenyl)-1H-pyrazole. This data is illustrative of the general photophysical properties of this class of complexes. nih.gov
Transient Absorption Spectroscopy for Excited-State Characterization and Intermediates
Upon laser flash photolysis, the transient absorption spectrum of the excited state of the iridium complex is observed. This spectrum is characterized by broad absorption bands that differ significantly from the ground-state absorption. In the presence of a sacrificial electron donor, such as triethylamine (B128534) (TEOA), the transient absorption spectrum reveals the formation of the reduced Ir(II) species, [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]+. This is evidenced by the appearance of new absorption bands characteristic of the reduced complex.
For example, in a study of [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 in the presence of TEOA, the transient absorption spectrum recorded microseconds after laser excitation showed distinct features corresponding to the reduced iridium center. rsc.org The formation of this Ir(II) intermediate is a key step in many photoredox catalytic cycles, as it is a potent reducing agent capable of reacting with a substrate to continue the catalytic process. The decay kinetics of the transient absorption signal provide information about the lifetime of the excited state and the rate of its reaction with other species in solution.
Energy Transfer and Electron Transfer Processes Involving [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6
The utility of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 as a photocatalyst stems from its ability to undergo efficient energy transfer and electron transfer processes from its excited state.
Quenching Mechanisms and Energy Deactivation Pathways
The excited state of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 can be deactivated through several pathways, including radiative decay (phosphorescence) and non-radiative decay. More importantly for photocatalysis, the excited state can be quenched by other molecules in a process known as bimolecular quenching. This quenching can occur through two primary mechanisms:
Energy Transfer: The excited iridium complex can transfer its energy to a quencher molecule, which is then raised to an excited state. This process is common when the energy of the donor (the iridium complex) is higher than that of the acceptor (the quencher).
Electron Transfer: The excited iridium complex can act as either an electron donor or an electron acceptor.
Oxidative Quenching: The excited complex donates an electron to a quencher, resulting in the formation of the oxidized Ir(IV) species and the reduced quencher.
Reductive Quenching: The excited complex accepts an electron from a quencher, leading to the formation of the reduced Ir(II) species and the oxidized quencher.
Role of the Counterion (PF6-) in Photophysical Processes
The hexafluorophosphate (B91526) (PF6-) anion is a common counterion for cationic organometallic complexes like [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 due to its non-coordinating nature and high stability. In solution, the counterion can influence the photophysical properties of the cationic iridium complex through ion-pairing effects.
The degree of ion pairing depends on the solvent polarity. In nonpolar solvents, stronger ion pairs are formed, which can affect the electronic environment of the iridium complex and potentially alter its absorption and emission spectra, as well as its excited-state lifetimes. The large and non-coordinating nature of PF6- generally minimizes these effects compared to smaller, more coordinating anions. However, subtle effects on the radiative and non-radiative decay rates of the excited state can still occur.
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
| [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate |
| dFCF3ppy | 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) |
| PF6- | Hexafluorophosphate |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate |
| dtbbpy | 4,4'-di-tert-butyl-2,2'-bipyridine |
| TEOA | Triethylamine |
| [Ir(dfppz)2(bpy)]PF6 | Bis(1-(2,4-difluorophenyl)-1H-pyrazolyl)(2,2'-bipyridine)iridium(III) hexafluorophosphate |
| dfppz | 1-(2,4-difluorophenyl)-1H-pyrazole |
| bpy | 2,2'-bipyridine (B1663995) |
Electrochemical Behavior and Redox Properties of Ir Dfcf3ppy 2 5,5 Dcf3bpy Pf6
Cyclic Voltammetry and Square Wave Voltammetry
Electrochemical techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are instrumental in determining the redox potentials of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6. These methods provide quantitative data on the energy levels of the molecular orbitals involved in the redox processes, which are fundamental to its function as a photocatalyst.
Determination of Oxidation Potentials (Ir(IV)/Ir(III) Couple, Ligand Oxidation)
The oxidation potential of the complex corresponds to the removal of an electron, typically from the highest occupied molecular orbital (HOMO). For iridium(III) complexes of this nature, the primary oxidation event is centered on the metal, corresponding to the Ir(III)/Ir(IV) couple. The electron-withdrawing trifluoromethyl (CF3) and difluoro (dF) substituents on both the phenyl-pyridine (ppy) and bipyridine (bpy) ligands significantly influence this potential. These groups render the iridium center more electron-deficient, thereby making it more difficult to oxidize. This results in a more positive oxidation potential compared to less fluorinated analogues.
A key reported value for the ground state oxidation potential (PC+/PC) of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 is +1.94 V versus the Saturated Calomel Electrode (SCE) in acetonitrile (B52724). This high positive potential underscores the significant oxidizing power of the Ir(IV) state of this complex.
Determination of Reduction Potentials (Ir(III)/Ir(II) Couple, Ligand Reduction)
The reduction potential involves the addition of an electron to the complex, typically into the lowest unoccupied molecular orbital (LUMO). In this class of complexes, the LUMO is generally localized on the diimine (bpy) ligand. The presence of two electron-withdrawing trifluoromethyl groups on the 5,5'-positions of the bipyridine ligand in [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 stabilizes the LUMO, making the complex easier to reduce.
The ground state reduction potential (PC/PC−) for this complex has been reported as -0.69 V vs SCE in acetonitrile. This value is indicative of the energy level of the LUMO and is a critical parameter in predicting the feasibility of electron transfer from the reduced photocatalyst to a substrate in a catalytic cycle.
Spectroelectrochemistry for Elucidating Redox-Induced Structural and Electronic Changes
Currently, there is a lack of publicly available spectroelectrochemical studies specifically focused on [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6. However, spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurements (e.g., UV-Vis-NIR absorption or emission) to probe the changes in the electronic structure and geometry of a molecule as it undergoes oxidation or reduction.
For similar iridium(III) polypyridyl complexes, spectroelectrochemistry has been employed to:
Observe the growth of new absorption bands corresponding to the oxidized Ir(IV) or reduced ligand-centered species.
Monitor changes in the metal-to-ligand charge transfer (MLCT) bands, providing insight into how the redox state affects the electronic communication between the iridium center and its ligands.
Correlate the spectral changes with the applied potential to confirm the identity of the species being generated at the electrode surface.
Such studies on [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 would be invaluable for a more detailed understanding of its electronic transitions in different oxidation states and how these relate to its reactivity.
Correlation of Redox Potentials with Photophysical Properties
The redox potentials of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 are intrinsically linked to its photophysical properties, including its absorption and emission characteristics, as well as its excited-state reactivity.
Relationship between HOMO/LUMO Energy Levels and Absorption/Emission
The HOMO and LUMO energy levels, which are directly related to the oxidation and reduction potentials, respectively, determine the energy of the lowest-lying electronic transition. The energy of the HOMO can be estimated from the oxidation potential, and the energy of the LUMO can be estimated from the reduction potential. The difference between these energy levels approximates the HOMO-LUMO gap, which is related to the energy of the absorption and emission of the complex. The strong electron-withdrawing nature of the fluorinated ligands in [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 leads to a lowering of both the HOMO and LUMO energy levels. This significant stabilization of the HOMO results in a large HOMO-LUMO gap, which is consistent with the observed absorption and emission in the higher energy (blue) region of the visible spectrum.
Influence of Redox Potentials on Excited-State Reactivity (Oxidizing and Reducing Power)
Upon absorption of light, the photocatalyst is promoted to an excited state, which is both a stronger oxidant and a stronger reductant than the ground state. The excited-state redox potentials can be estimated from the ground-state redox potentials and the zero-zero excitation energy (E0-0), which can be approximated from the emission spectrum.
The excited-state oxidation potential (PC+/PC) and the excited-state reduction potential (PC/PC−) are crucial for predicting the feasibility of photoinduced electron transfer reactions. For [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6, the following excited-state potentials have been reported:
E(PC/PC−) = +1.68 V* vs SCE
E(PC+/PC) = -0.43 V* vs SCE
The highly positive excited-state reduction potential (+1.68 V) highlights the exceptional oxidizing power of the excited state of this complex. This property enables it to oxidize substrates that are challenging for many other photocatalysts. Conversely, the excited-state oxidation potential (-0.43 V) indicates its ability to act as a reductant in its excited state. The combination of these potent excited-state redox properties makes [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 a highly versatile and powerful photocatalyst for a wide range of chemical transformations. acs.org
Data Tables
Table 1: Ground and Excited-State Redox Potentials of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 in Acetonitrile (V vs SCE)
| Redox Couple | Potential (V) |
| Ground State | |
| PC+/PC (Oxidation) | +1.94 |
| PC/PC− (Reduction) | -0.69 |
| Excited State | |
| PC/PC− (Reduction) | +1.68 |
| PC+/PC (Oxidation) | -0.43 |
Data sourced from TCI Chemicals.
Computational Chemistry and Theoretical Investigations into Ir Dfcf3ppy 2 5,5 Dcf3bpy Pf6
Density Functional Theory (DFT) for Ground-State Electronic Structure
DFT calculations are a cornerstone for understanding the fundamental electronic properties of transition metal complexes like [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For iridium(III) complexes, this is typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To accurately account for the heavy iridium atom, a mixed basis set approach is often employed. The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is commonly used for the iridium atom, while a Pople-style basis set, such as 6-31G(d), is used for the lighter atoms (C, H, N, F, P).
Successful optimization leads to a minimum on the potential energy surface. To confirm that the optimized structure is a true minimum and not a saddle point, a vibrational frequency analysis is performed. The absence of any imaginary frequencies confirms a stable ground-state geometry. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data to validate the computational model.
Table 1: Representative Optimized Bond Lengths and Angles for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]+ Cation (Hypothetical Data)
| Parameter | Value |
| Ir-N(ppy) | 2.05 Å |
| Ir-C(ppy) | 2.01 Å |
| Ir-N(bpy) | 2.15 Å |
| N(ppy)-Ir-C(ppy) | 80.5° |
| N(bpy)-Ir-N(bpy) | 76.0° |
Note: This data is illustrative and based on typical values for similar iridium(III) complexes.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. In iridium(III) photocatalysts, the nature and energy of these orbitals dictate their redox potentials and photophysical behavior.
For [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, the HOMO is typically expected to have significant metal-to-ligand charge transfer (MLCT) character, with contributions from the iridium d-orbitals and the phenyl rings of the dFCF3ppy ligands. The presence of electron-withdrawing fluorine and trifluoromethyl groups on the phenylpyridine (ppy) ligands is anticipated to stabilize the HOMO energy level, making the complex more resistant to oxidation.
The LUMO is generally localized on the π* orbitals of the diimine ligand, in this case, the 5,5'-dCF3bpy ligand. The trifluoromethyl groups on the bipyridine (bpy) ligand are strongly electron-withdrawing, which significantly lowers the LUMO energy. This reduced HOMO-LUMO gap is consistent with the absorption of visible light.
Spin density distribution calculations are particularly relevant for understanding the character of the triplet excited state. After photoexcitation, the molecule is in a triplet state, and the distribution of the two unpaired electrons (spin density) reveals which parts of the molecule are involved in the excited state. For this complex, the spin density is expected to be distributed between the iridium center and the ligands, confirming the MLCT nature of the excited state.
Table 2: Calculated Frontier Orbital Energies and Compositions for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]+ (Representative Values)
| Orbital | Energy (eV) | Major Contributions |
| LUMO+1 | -1.9 | π* (dFCF3ppy ligands) |
| LUMO | -2.5 | π* (5,5'-dCF3bpy ligand) |
| HOMO | -6.2 | d(Ir) + π (phenyl rings of dFCF3ppy) |
| HOMO-1 | -6.5 | d(Ir) + π (ppy ligands) |
Note: These values are hypothetical and serve to illustrate expected trends.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
TD-DFT is a powerful extension of DFT that allows for the investigation of electronic excited states and the simulation of absorption and emission spectra.
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Visible absorption spectrum. For [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, the absorption spectrum is expected to show intense bands in the UV region corresponding to π-π* transitions within the ligands (intraligand charge transfer, LC) and broader, less intense bands in the visible region. These visible region absorptions are of particular interest as they are responsible for the photocatalytic activity and are assigned to a mixture of singlet and triplet metal-to-ligand charge transfer (¹MLCT and ³MLCT) transitions.
Similarly, TD-DFT can be used to model the emission spectrum (phosphorescence) by calculating the transition from the optimized triplet excited state (T1) back to the ground state (S0). The calculated emission wavelength can be compared with experimental measurements to assess the accuracy of the computational model. The strong electron-withdrawing nature of the trifluoromethyl groups is known to shift the emission to higher energies (blue shift) compared to non-fluorinated analogues.
A detailed analysis of the TD-DFT output allows for the characterization of the nature of the electronic transitions. By examining the molecular orbitals involved in each transition, one can assign them as MLCT, Ligand-to-Ligand Charge Transfer (LLCT), or intraligand (LC) transitions.
For [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, the lowest energy singlet and triplet excited states, which are crucial for its photochemistry, are expected to be predominantly of ³MLCT character. This involves the promotion of an electron from a HOMO with mixed metal-ligand character to a LUMO localized on the 5,5'-dCF3bpy ligand. There may also be contributions from LC transitions within the highly conjugated ligands. In some cases, Metal-to-Ligand-Ligand Charge Transfer (MLLCT) states, where the electron is promoted from the metal to one ligand and the hole is located on another, can also play a role. The precise mixing of these states influences the photophysical properties, such as the emission lifetime and quantum yield.
Advanced Computational Methods for Photophysical Dynamics
While DFT and TD-DFT are powerful tools for studying static properties, understanding the complete photophysical cycle, including intersystem crossing (ISC) from the singlet to the triplet state and non-radiative decay pathways, often requires more advanced computational methods.
Techniques such as surface-hopping dynamics and calculations of spin-orbit coupling (SOC) can provide a more detailed picture of the excited-state dynamics. Spin-orbit coupling, enhanced by the heavy iridium atom, is the mechanism responsible for the efficient intersystem crossing that populates the catalytically active triplet state. Calculating the SOC matrix elements between the singlet and triplet excited states can help to rationalize the high phosphorescence quantum yields observed in many iridium(III) complexes.
These advanced methods, while computationally more demanding, are becoming increasingly important for a comprehensive understanding of the factors that govern the efficiency of photocatalysts like [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, paving the way for the in-silico design of next-generation catalysts with tailored properties.
Non-Adiabatic Dynamics Simulations for Intersystem Crossing (ISC) and Internal Conversion (IC)
Non-adiabatic dynamics simulations are crucial for modeling the ultrafast photophysical processes that occur in iridium complexes following photoexcitation. These simulations can map the time-evolution of the excited state population as it transitions between different electronic states, such as singlet and triplet states (intersystem crossing, ISC) or between states of the same multiplicity (internal conversion, IC).
For iridium(III) complexes, upon absorption of a photon, the system is typically promoted to a singlet metal-to-ligand charge transfer (¹MLCT) state. Due to the presence of the heavy iridium atom, strong spin-orbit coupling (SOC) facilitates extremely rapid and efficient ISC to the triplet manifold (³MLCT). rsc.org This process is often so fast that it outcompetes fluorescence and other decay pathways from the singlet state, leading to a near-unity quantum yield for triplet state formation.
While direct non-adiabatic dynamics simulations for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 are not published, studies on analogous iridium complexes provide a clear picture of the expected dynamics. For instance, in similar iridium complexes, the ISC from the initially populated ¹MLCT state to a ³MLCT state occurs on the femtosecond timescale. researchgate.net Following ISC, the molecule may undergo further relaxation through IC to the lowest-lying triplet state (T1), from which phosphorescence occurs. The rates of these processes are highly dependent on the energy gaps between the electronic states and the magnitude of the spin-orbit coupling.
The general consensus from theoretical studies on related iridium complexes is that the transition from the singlet excited state to the triplet manifold is an ultrafast and highly efficient process, which is a key factor in their success as photocatalysts. rsc.org
Spin-Orbit Coupling Calculations and Their Contribution to Phosphorescence Efficiency
Spin-orbit coupling (SOC) is a relativistic effect that is particularly pronounced in heavy elements like iridium. rsc.org It is the primary mechanism that allows for formally "spin-forbidden" transitions between singlet and triplet states. In the context of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, SOC is responsible for both the rapid ISC and the radiative decay from the lowest triplet state back to the singlet ground state, a process known as phosphorescence.
Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) incorporating SOC are employed to calculate the strength of these couplings and predict phosphorescence lifetimes. rsc.org The efficiency of phosphorescence is a balance between the rate of radiative decay (phosphorescence) and the rates of non-radiative decay pathways from the triplet state.
The introduction of fluorine and trifluoromethyl groups on the ligands, as seen in [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, has a significant impact on the electronic structure and, consequently, the photophysical properties. These electron-withdrawing groups generally lower the energy of the highest occupied molecular orbital (HOMO), which is typically located on the iridium center and the phenyl rings of the ppy ligands, and the lowest unoccupied molecular orbital (LUMO), which is usually centered on the bipyridine ligand. This can lead to a blue shift in the emission wavelength and can also influence the rates of radiative and non-radiative decay.
Theoretical studies on similar fluorinated iridium complexes have shown that strategic placement of these groups can enhance the radiative decay rate and suppress non-radiative pathways, leading to high phosphorescence quantum yields. rsc.org The strong SOC inherent to the iridium center ensures that the triplet state has significant singlet character mixed in, which increases the probability of the T1 → S0 radiative transition.
Table 1: Representative Calculated Photophysical Data for Analogous Iridium(III) Complexes
| Complex | Emission Wavelength (nm) | Phosphorescence Lifetime (µs) | Key Computational Method |
|---|---|---|---|
| fac-Ir(ppy)3 | ~510 | ~2.0 | TD-DFT with SOC |
| [Ir(ppy)2(bpy)]+ | ~600 | ~0.4 | TD-DFT |
| [Ir(dFppy)2(bpy)]+ | ~560 | ~1.1 | DFT/TD-DFT |
This table presents representative data for well-studied analogous iridium complexes to illustrate the typical range of photophysical properties and the computational methods used. The specific values for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 may differ.
Rationalizing Ligand Design and Structure-Property Relationships through Computation
Computational chemistry plays a pivotal role in the rational design of new photocatalysts with tailored properties. researchgate.net By systematically modifying the ligands in silico and calculating the resulting changes in electronic structure, redox potentials, and photophysical properties, researchers can predict the performance of a catalyst before its synthesis.
For [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, the ligand design is a key determinant of its function. The cyclometalating dFCF3ppy ligands and the ancillary 5,5'-dCF3bpy ligand are heavily fluorinated. These trifluoromethyl and difluoro substitutions have several important consequences that can be rationalized through computational studies:
Tuning Redox Potentials: The electron-withdrawing nature of the fluorine atoms stabilizes the HOMO, making the complex more resistant to oxidation. Conversely, the LUMO on the bipyridine ligand is also stabilized, making the complex a stronger oxidant in its excited state. DFT calculations of the ground and excited state redox potentials are instrumental in quantifying these effects. researchgate.net
Modifying Emission Properties: As mentioned earlier, fluorination typically leads to a blue shift in the emission spectrum. This is a direct consequence of the lowering of the HOMO and LUMO energy levels, which increases the HOMO-LUMO gap. TD-DFT calculations can accurately predict these shifts. umons.ac.be
Computational studies on families of iridium complexes have established clear structure-property relationships. nih.gov For example, the electron-donating or -withdrawing nature of substituents on the phenylpyridine and bipyridine ligands can be systematically varied to fine-tune the absorption and emission spectra, as well as the redox potentials, to match the requirements of a specific chemical transformation. The design of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 is a prime example of this rational approach, where heavy fluorination is used to create a highly robust and powerful photooxidant. sigmaaldrich.comamericanelements.com
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Name | Full Chemical Name |
|---|---|
| [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate (B91526) |
| dFCF3ppy | 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) |
| fac-Ir(ppy)3 | fac-tris(2-phenylpyridine)iridium(III) |
| [Ir(ppy)2(bpy)]+ | Bis(2-phenylpyridine)(2,2'-bipyridine)iridium(III) |
| [Ir(dFppy)2(bpy)]+ | Bis(2-(2,4-difluorophenyl)pyridine)(2,2'-bipyridine)iridium(III) |
| ppy | 2-phenylpyridine (B120327) |
| bpy | 2,2'-bipyridine (B1663995) |
| dFppy | 2-(2,4-difluorophenyl)pyridine |
| PF6- | Hexafluorophosphate |
Applications of Ir Dfcf3ppy 2 5,5 Dcf3bpy Pf6 in Photonic and Catalytic Systems
Applications in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)
A thorough review of scientific literature and chemical databases reveals a notable absence of specific research on the application of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 in the fields of Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs). While iridium(III) complexes are a prominent class of phosphorescent emitters used in electroluminescent devices, no published studies were found that specifically investigate the performance or properties of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 in these contexts.
There is no available data in the public domain detailing the role of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 as a phosphorescent emitter in electroluminescent devices. Consequently, information regarding its quantum yield, emission spectrum, and excited state lifetime in an OLED or LEC device structure is not available.
Consistent with the lack of application data, no specific OLED or LEC device architectures incorporating [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 as the emissive component have been reported.
Due to the absence of studies on its use in electroluminescent devices, there is no mechanistic understanding of the electroluminescence of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 in a device context.
Photocatalytic Applications
In contrast to its profile in photonics, [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 has been identified as a potent photocatalyst in organic synthesis. dv-expert.orgsigmaaldrich.com Its utility is particularly pronounced in visible-light mediated transformations, where it facilitates reactions that are otherwise challenging. dv-expert.orgsigmaaldrich.com
The compound is a cyclometalated iridium(III) complex that can be activated by visible light, with a photocatalyst activation wavelength of 460 nm. sigmaaldrich.com This property allows it to be used in a variety of photocatalytic organic reactions. dv-expert.orgsigmaaldrich.com
A significant application of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 is in the catalytic alkylation of remote C-H bonds. dv-expert.orgsigmaaldrich.com This transformation is a powerful tool for the late-stage functionalization of complex molecules, as it allows for the formation of new carbon-carbon bonds at positions that are not easily accessible through traditional synthetic methods. princeton.edu
The process is a catalytic variation of the Hofmann-Löffler-Freytag reaction and operates through a proton-coupled electron transfer (PCET) mechanism. princeton.edu In this process, the excited state of the iridium photocatalyst, in cooperation with a weak base, abstracts both a proton and an electron from an N-alkyl amide substrate in a concerted step. princeton.edu This generates a key amidyl radical intermediate, which then participates in subsequent C-H abstraction and radical alkylation steps. princeton.edu
Research has shown that the choice of the iridium photocatalyst is crucial for the efficiency of this reaction. In a study optimizing the alkylation of a remote C-H bond, [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 provided the highest yield of the desired product compared to other related iridium complexes.
Table 1: Optimization of Photocatalyst for Remote C-H Alkylation
| Entry | Photocatalyst | Yield (%) |
|---|---|---|
| 1 | [Ir(dF(CF3)ppy)2(bpy)]PF6 | 28 |
| 2 | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 10 |
| 3 | [Ir(dF(CF3)ppy)2(5,5'-dFbpy)]PF6 | 25 |
| 4 | [Ir(dF(CF3)ppy)2(4,4'-dCF3bpy)]PF6 | 78 |
| 5 | [Ir(dF(CF3)ppy)2(5,5'-dCF3bpy)]PF6 | 82 |
Data sourced from a study on the catalytic alkylation of remote C-H bonds enabled by proton-coupled electron transfer.
The reaction is sensitive to the presence of light, the photocatalyst, and the base, with control experiments showing no product formation in their absence. The scope of this method has been demonstrated with various substrates, highlighting its potential for the synthesis and structural modification of amine-containing molecules. princeton.edu
Visible-Light Mediated Organic Transformations
Alkene Aminoarylation
A significant application of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 is in the intermolecular aminoarylation of alkenes. sigmaaldrich.comsigmaaldrich.com Research by Stephenson and coworkers demonstrated that this catalyst effectively mediates the reaction between arylsulfonylacetamides and electron-rich alkenes. tcichemicals.comnih.gov The process is a redox-neutral, anti-Markovnikov addition that provides access to valuable 2,2-diarylethylamine structures. nih.gov The reaction is initiated by the photoexcited iridium complex oxidizing the alkene, which is then trapped by the nucleophilic arylsulfonylacetamide. This is followed by a key radical Smiles-Truce 1,5-aryl shift, which forms the carbon-carbon bond, and subsequent desulfonylation to yield the final product. nih.govnih.govnih.gov The reaction exhibits broad functional group compatibility and proceeds at room temperature under visible light. nih.gov
| Alkene Substrate | Arylsulfonylacetamide | Product Yield |
| trans-Anethole | N-benzyl-2-(p-tolylsulfonyl)acetamide | 52% |
| 1-Methyl-4-(prop-1-en-2-yl)benzene | N-benzyl-2-(p-tolylsulfonyl)acetamide | 75% |
| (E)-1,2-bis(4-methoxyphenyl)ethene | N-benzyl-2-(p-tolylsulfonyl)acetamide | 85% |
| 4-Vinyl-1,3-dioxolan-2-one | N-benzyl-2-(p-tolylsulfonyl)acetamide | 68% |
Trifluoromethylation Reactions
Despite the highly fluorinated nature of the [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 catalyst, its specific application in dedicated trifluoromethylation reactions is not extensively documented in prominent scientific literature. While related iridium photocatalysts are well-known for mediating various fluorination and trifluoromethylation processes, specific examples and detailed research findings for this particular complex in such transformations remain limited.
Photoredox Reactions and C-O Bond Activation
The strong oxidizing power of the photoexcited [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 catalyst makes it highly effective for reactions involving carbon-oxygen (C-O) bond activation. Research has shown its utility in activating alcohols for the synthesis of unnatural amino acids. diva-portal.org In this methodology, the alcohol is first converted to a redox-active ester, such as an oxalate (B1200264). Upon irradiation with visible light, the excited iridium catalyst oxidizes the oxalate, triggering a decarboxylation event (a C-O bond cleavage) to generate a carbon-centered radical. This radical can then be used in subsequent bond-forming reactions. diva-portal.org
This catalyst was specifically chosen over less oxidizing alternatives like [Ir(dtbpy)(ppy)2]PF6 due to its superior performance, which is attributed to the electron-withdrawing fluorine substituents on its ligands. diva-portal.org Another key example of C-O bond activation enabled by this class of catalyst is the mesolytic cleavage of alkoxyamines. tcichemicals.com In this process, a single-electron transfer from the alkoxyamine to the photoexcited iridium catalyst generates a radical cation with a significantly weakened C-O bond, which then fragments into a carbocation and a stable nitroxyl (B88944) radical under neutral conditions. tesisenred.net
Table 2: Catalyst Optimization for Radical Addition via C-O Bond Activation Data adapted from a study on the synthesis of unnatural α-amino acids. diva-portal.org
| Entry | Photocatalyst | Yield |
| 1 | [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 | 38% |
| 2 | [Ir(dFFppy)2(4,4'-dCF3bpy)]PF6 | 37% |
| 3 | [Ir(dtbpy)(ppy)2]PF6 | 13% |
Hydrogen Isotope Exchange Reactions
Currently, there is a lack of specific, documented research demonstrating the application of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 in hydrogen isotope exchange (HIE) reactions. While photoredox catalysis with other iridium complexes has been successfully applied to HIE for labeling pharmaceutical compounds, the use of this particular highly oxidizing catalyst for such transformations is not a prominent feature in the available scientific literature.
Mechanistic Pathways in Photocatalysis
Oxidative and Reductive Quenching Cycles
The photocatalytic activity of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 predominantly operates through an oxidative quenching cycle. In this pathway, the ground-state iridium(III) complex absorbs a photon of visible light, promoting it to a long-lived, electronically excited state (*Ir(III)). nih.gov This highly oxidizing excited state can then accept an electron from a suitable donor substrate (quencher), such as an electron-rich alkene. nih.gov This single-electron transfer (SET) event generates the reduced form of the catalyst, Ir(II), and the radical cation of the substrate. nih.gov The catalytic cycle is closed when the Ir(II) species is oxidized back to its original Ir(III) ground state by a radical intermediate later in the reaction sequence, thereby turning over the catalyst. nih.gov
While reductive quenching cycles, where the excited catalyst donates an electron to a substrate, are also a fundamental mechanism in photoredox catalysis, the high oxidation potential of *[Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 makes it exceptionally suited for oxidative quenching pathways with a wide range of organic substrates. diva-portal.org In some complex systems involving related iridium catalysts, tandem mechanisms featuring both oxidative and reductive cycles have been observed. nih.gov
Radical Generation and Subsequent Transformations
A primary function of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 is the generation of radical intermediates, which can then undergo a variety of chemical transformations. The nature of the generated radical is dependent on the substrate being oxidized.
In the case of alkene aminoarylation, the initial radical generated is an alkene radical cation. nih.gov This electrophilic species is immediately trapped by a nucleophile (the deprotonated arylsulfonylacetamide) to form a new carbon-nitrogen bond and a carbon-centered radical. nih.gov This radical is perfectly positioned to undergo a subsequent intramolecular transformation—the Smiles-Truce aryl migration—which is a key bond-forming step. nih.govnih.gov
In C-O bond activation, the photocatalyst enables the generation of carbon-centered radicals from precursors like oxalate esters. diva-portal.org The SET from the oxalate to the excited catalyst leads to fragmentation and loss of carbon dioxide, producing a carbon radical. This radical is then free to participate in intermolecular addition reactions. A more complex transformation occurs in the mesolytic cleavage of alkoxyamines, where the initial SET event generates a radical cation, whose subsequent C-O bond fragmentation yields two distinct species: a carbocation and a stable nitroxyl radical. tesisenred.net These examples highlight the versatility of the catalyst in generating a diverse array of reactive radical intermediates that are central to the construction of complex molecular architectures.
Catalyst Regeneration and Turnover Frequencies (TOF) in Photocatalysis
The long-term performance of a photocatalyst is intrinsically linked to its ability to be regenerated and to maintain high turnover rates. The regeneration of the [Ir(III)] state of the catalyst is a critical step in the photocatalytic cycle, ensuring its continued participation in the reaction.
The stability and, consequently, the reusability of iridium-based photocatalysts are influenced by the nature of the ligands and the reaction environment. For instance, studies on related iridium complexes have highlighted that the ancillary ligands, such as 5,5'-disubstituted bipyridines, play a crucial role in the photostability of the complex. While specific, detailed recycling studies for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 are not extensively documented in publicly available literature, the performance of structurally similar iridium photocatalysts provides valuable insights.
Research on other heteroleptic iridium complexes has demonstrated that the choice of ligands significantly impacts the catalyst's robustness. For example, the presence of electron-withdrawing groups, such as the trifluoromethyl groups in the dFCF3ppy and 5,5'-dCF3bpy ligands, can enhance the oxidative stability of the iridium center, potentially leading to improved longevity. However, the stability of these complexes can be compromised in certain polar solvents, where decomposition pathways may become accessible. A computational study on a related complex, (Ir[dF(CF3)ppy]2(dtbpy))+, suggested that the C-CF3 bonds on the ppy ligands could be susceptible to cleavage in the reduced state of the catalyst, indicating a potential degradation pathway. chemie-brunschwig.ch
Turnover frequency (TOF), a measure of the number of moles of substrate converted per mole of catalyst per unit time, is a key metric for evaluating the efficiency of a photocatalytic system. High TOFs are indicative of a highly active and efficient catalyst. In comparative studies of water-soluble iridium(III) photosensitizers for the regeneration of a nicotinamide (B372718) adenine (B156593) nucleotide (NAD+) mimic, initial TOFs ranging from 80 h⁻¹ to 146 h⁻¹ have been reported. sigmaaldrich.comresearchgate.net These studies also underscored that the regeneration of the photocatalyst by a sacrificial electron donor can be a rate-limiting factor, thereby directly influencing the observed TOF. sigmaaldrich.comresearchgate.net
Structure Property Relationships and Ligand Engineering in Ir Dfcf3ppy 2 5,5 Dcf3bpy Pf6 Analogues
Influence of Cyclometalating Ligand Modification (dFCF3ppy derivatives)
Fluorine (F) and trifluoromethyl (CF3) groups are potent electron-withdrawing substituents. When incorporated into the phenyl ring of the cyclometalating ligand, they exert a strong inductive effect, which significantly stabilizes the energy level of the HOMO. acs.orgmdpi.com This stabilization occurs because the HOMO has significant electron density on the phenyl moiety of the cyclometalating ligand. nih.gov For example, introducing F and CF3 groups onto the phenyl ring of 2-phenylpyridine (B120327) (ppy) ligands has been shown to effectively alter the HOMO and LUMO levels of the resulting iridium complexes. nih.gov The introduction of fluorine substituents leads to a stabilization of the HOMO energy levels. mdpi.com
From a steric perspective, while fluorine atoms are relatively small, the trifluoromethyl group is significantly bulkier. The presence of these groups can introduce steric hindrance that may influence the geometry of the complex. This can prevent intermolecular interactions and aggregation in the solid state, which is beneficial for maintaining high emission efficiencies in devices. mdpi.com
The emission color of iridium complexes is directly related to the energy gap between the HOMO and the LUMO. By strategically placing electron-withdrawing groups like F and CF3 on the cyclometalating ligand, the HOMO level is lowered while the LUMO, which is localized on the ancillary bipyridine ligand, is less affected. mdpi.com This widening of the HOMO-LUMO gap results in a hypsochromic, or blue, shift in both the absorption and emission spectra. nih.govnih.gov
This principle has been demonstrated in various studies. For instance, a series of iridium(III) complexes with L-alanine as the ancillary ligand showed a progressive blue shift in emission from yellow (509 nm) to sky-blue (464 nm) as the number of fluorine substituents on the cyclometalating ppy ligands was increased. mdpi.com This shift is attributed to the stabilization of the HOMO by the electron-withdrawing fluorine atoms. mdpi.com Therefore, increasing the degree of fluorination on the dFCF3ppy ligand in analogues of the target complex is a reliable strategy for tuning the emission towards the blue region of the spectrum. nih.govmdpi.com
| Complex | Cyclometalating Ligand | Emission Max (λem, nm) | PLQY |
|---|---|---|---|
| Ir1 | (ppy)2 | 509 | 0.48 |
| Ir2 | (F4ppy)2 | 493 | 0.55 |
| Ir3 | (F2,4,5ppy)2 | 464 | 0.69 |
Data adapted from a study on iridium(III) complexes with L-alanine ancillary ligands, demonstrating the blue-shifting effect of fluorine substitution on the cyclometalating ligand. mdpi.com
The redox potential of an iridium complex is a direct measure of the ease with which it can be oxidized or reduced. The oxidation process (Ir3+/Ir4+) is associated with the removal of an electron from the HOMO. Because fluorination of the cyclometalating ligand stabilizes the HOMO, it makes the complex more difficult to oxidize. mdpi.com This is observed experimentally as a positive (anodic) shift in the oxidation potential. acs.orgresearchgate.net
For example, in a comparative study, the oxidation potential of an iridium complex with fluorinated ppy ligands (Ir1) was found to be 1.80 V, which was significantly higher than the ~1.48 V observed for analogous complexes with non-fluorinated ppy ligands (Ir2–Ir4). acs.org This increased oxidation potential directly corresponds to a higher excited-state energy. nih.gov The energy of the emissive triplet state can be tuned by modifying the ligands, and the introduction of electron-withdrawing groups on the cyclometalating ligand is a key strategy for increasing this energy, leading to higher-energy (blue-shifted) emission. nih.govmdpi.com
Impact of Ancillary Ligand Modification (5,5'-dCF3bpy derivatives)
The ancillary ligand, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) (5,5'-dCF3bpy) in the title complex, primarily influences the energy of the LUMO. nih.gov Therefore, modifications to this part of the molecule provide a complementary method for tuning the complex's properties.
The LUMO of complexes like [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 is predominantly localized on the π* orbitals of the bipyridine-based ancillary ligand. nih.govrsc.org Attaching electron-withdrawing groups, such as the CF3 groups at the 5 and 5' positions, stabilizes (lowers) the energy of these π* orbitals. This leads to a lower LUMO energy level. Conversely, attaching electron-donating groups (e.g., methoxy, methyl) to the bipyridine moiety would destabilize (raise) the LUMO energy. nih.gov
This principle allows for predictable tuning of the LUMO energy and, consequently, the HOMO-LUMO gap. Since the ancillary ligand has a minimal effect on the HOMO, which is controlled by the cyclometalating ligand, this approach offers an orthogonal handle for property modulation. nih.govrsc.org Lowering the LUMO energy by adding electron-withdrawing groups narrows the HOMO-LUMO gap, leading to a bathochromic (red) shift in absorption and emission. mdpi.com
| Ancillary Ligand Substituent | Electronic Effect | Impact on LUMO Energy | Expected Emission Shift |
|---|---|---|---|
| -CF3, -CN, -F | Electron-Withdrawing | Stabilized (Lowered) | Red Shift |
| -H | Neutral | Baseline | Baseline |
| -CH3, -OCH3 | Electron-Donating | Destabilized (Raised) | Blue Shift |
General trends illustrating the effect of substituents on the bipyridine ancillary ligand on the LUMO energy and emission wavelength. mdpi.comnih.gov
The ancillary ligand's influence extends beyond just tuning the emission color. Its structure and electronic properties can significantly impact the photoluminescence quantum yield (PLQY) and the performance of optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org The choice of ancillary ligand can affect the rate of non-radiative decay, which competes with the desired phosphorescent emission. rsc.org For instance, rigid ancillary ligands can help suppress vibrational quenching pathways, leading to higher PLQY. rsc.org
Table of Compound Names
| Abbreviation/Short Name | Full Chemical Name |
| [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate (B91526) americanelements.com |
| ppy | 2-phenylpyridine mdpi.com |
| dFCF3ppy | 2-(2,4-difluoro-3-(trifluoromethyl)phenyl)pyridine |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| Ir1 (Table 1) | (ppy)2Ir(L-alanine) |
| Ir2 (Table 1) | (F4ppy)2Ir(L-alanine) |
| Ir3 (Table 1) | (F2,4,5ppy)2Ir(L-alanine) |
| F4ppy | 2-(4-fluorophenyl)pyridine mdpi.com |
| F2,4,5ppy | 2-(2,4,5-trifluorophenyl)pyridine mdpi.com |
Rational Design Principles for Enhanced Performance in Specific Applications
The development of highly efficient iridium(III) complexes, such as [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, for specialized applications in photocatalysis and beyond, hinges on a deep understanding of the relationship between their molecular structure and their photophysical and electrochemical properties. Rational design principles, guided by the strategic engineering of ligands, allow for the fine-tuning of key parameters like quantum yields, excited-state lifetimes, and redox potentials. This targeted approach enables the optimization of these complexes for specific functions, from driving challenging chemical reactions to serving as components in advanced optical materials.
Strategies for Optimizing Quantum Yields and Excited-State Lifetimes
The quantum yield (Φ) and excited-state lifetime (τ) are critical determinants of a photocatalyst's efficiency. A high quantum yield ensures that a large fraction of absorbed photons contributes to the desired photochemical process, while a long excited-state lifetime provides a sufficient window for the excited catalyst to interact with substrates. The rational design of iridium(III) complexes involves modulating these properties through careful ligand modification.
The introduction of electron-withdrawing groups, such as fluorine (-F) and trifluoromethyl (-CF3), onto the cyclometalating (C^N) and ancillary (N^N) ligands plays a pivotal role in tuning the photophysical properties of iridium(III) complexes. In the case of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, the presence of these groups on both the 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (dFCF3ppy) and 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (5,5'-dCF3bpy) ligands significantly influences its electronic structure.
Fluorination of the phenyl ring of the ppy ligand generally leads to a stabilization of the highest occupied molecular orbital (HOMO), which is primarily localized on the iridium center and the phenyl rings of the cyclometalating ligands. This stabilization can lead to a larger HOMO-LUMO gap, often resulting in a blue shift in the emission wavelength. Furthermore, the electron-withdrawing nature of the trifluoromethyl groups on both the ppy and bpy ligands can influence the energy of the metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states. The interplay between these states is crucial in determining the quantum yield and lifetime. For instance, promoting a higher degree of 3MLCT character in the lowest triplet state can lead to shorter lifetimes, while a greater 3LC character is often associated with longer lifetimes.
Table 1: Photophysical and Electrochemical Properties of Selected Iridium(III) Photocatalysts
| Compound | Quantum Yield (Φ) | Excited-State Lifetime (τ) | E1/2 (IrIV/IrIII) (V vs SCE) | E1/2 (IrIII/IrII) (V vs SCE) | E1/2 (IrIV/IrIII) (V vs SCE) |
| [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 | Data not available | Data not available | +1.94 | -0.69 | +1.68 |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 0.68 | 2.3 µs | +1.69 | -1.37 | +1.21 |
| [Ir(ppy)2(dtbbpy)]PF6 | 0.094 | 0.56 µs | +0.66 | -0.96 | - |
Note: Data for some compounds may be from different sources and measured under varying conditions. The excited-state potential is for the Ir(III)/Ir(II) couple.*
Designing for Specific Redox Potentials in Photocatalysis
The redox potentials of a photocatalyst in both its ground and excited states are fundamental to its ability to mediate electron transfer reactions. The rational design of iridium(III) complexes for photocatalysis is heavily focused on tuning these potentials to match the requirements of a specific chemical transformation. The introduction of electron-withdrawing or electron-donating groups on the ligands provides a powerful tool for this purpose.
For [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, the strongly electron-withdrawing trifluoromethyl and fluoro groups significantly impact its redox properties. As a general principle, electron-withdrawing substituents on the cyclometalating ligands stabilize the HOMO, making the complex more difficult to oxidize and thus increasing its ground-state oxidation potential (Eox). Conversely, electron-withdrawing groups on the ancillary bipyridine ligand stabilize the lowest unoccupied molecular orbital (LUMO), making the complex easier to reduce and shifting its ground-state reduction potential (Ered) to more positive values.
The excited-state potentials are directly related to the ground-state potentials and the energy of the lowest excited state (E0-0). A more oxidizing excited state can be achieved by increasing the ground-state oxidation potential. In the case of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6, the presence of numerous electron-withdrawing groups results in a highly oxidizing excited state, with an excited-state potential (E*ox) of +1.68 V vs. SCE. This makes it a potent oxidant capable of activating a wide range of organic substrates through single-electron transfer.
The ability to systematically modify the ligand framework allows for the creation of a library of photocatalysts with a wide range of redox potentials. For example, replacing the electron-withdrawing groups with electron-donating groups, such as methoxy or alkyl substituents, would be expected to decrease the oxidation potential and increase the reducing power of the excited state. This tunability is crucial for designing a photocatalyst that is not only thermodynamically capable of driving a desired reaction but also selective, avoiding undesired side reactions.
Table 2: Comparison of Redox Potentials for Selected Iridium(III) Photocatalysts
| Compound | E1/2 (IrIV/IrIII) (V vs SCE) | E1/2 (IrIII/IrII) (V vs SCE) | E1/2 (IrIII/IrII) (V vs SCE) |
| [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 | +1.94 | -0.69 | +1.68 |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | +1.69 | -1.37 | +1.21 |
| [Ir(dF(Me)ppy)2(dtbbpy)]PF6 | - | - | +0.99 |
| [Ir(ppy)2(bpy)]PF6 | +1.29 | -1.51 | +0.96 |
Note: The values presented are compiled from various sources and may have been determined under different experimental conditions.
Stability and Degradation Mechanisms of Ir Dfcf3ppy 2 5,5 Dcf3bpy Pf6
Photostability and Photodegradation Pathways
The interaction of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 with light is a double-edged sword. While light absorption is essential for its photocatalytic activity, it can also initiate degradation processes that diminish its performance over time.
The photostability of iridium(III) complexes is significantly influenced by the nature of their ligands. The presence of trifluoromethyl (CF3) groups on both the cyclometalating (dFCF3ppy) and diimine (5,5'-dCF3bpy) ligands in [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 is a key design feature aimed at enhancing stability. Trifluoromethyl groups are strongly electron-withdrawing, which can increase the oxidation potential of the complex, making it more resistant to oxidative degradation in its excited state. rsc.org Studies on similar iridium complexes have shown that fluorination of the ligands can lead to high photoluminescence quantum yields and good photostability against continuous irradiation. rsc.org
However, prolonged exposure to high-intensity light can still lead to decomposition. Computational studies on analogous iridium photocatalysts, such as (Ir[dF(CF3)ppy]2(dtbpy))+, have suggested that upon photoexcitation and subsequent reduction, the C-CF3 bond on the ppy ligand can be weakened, potentially leading to its cleavage. princeton.edu This suggests a possible pathway for the light-induced decomposition of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6, where the robust C-F bonds are generally more stable than C-H bonds, but the C-CF3 bond can become a point of vulnerability in the reduced state of the complex. princeton.edu
The photostability is also dependent on the solvent environment. Polar solvents can sometimes facilitate degradation pathways that are less prevalent in nonpolar media. princeton.edu
For heteroleptic iridium complexes like [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6, a common degradation pathway involves the modification or loss of the ancillary diimine ligand. researchgate.net Upon photoexcitation and electron transfer, the reduced iridium center can become more susceptible to ligand dissociation or transformation. researchgate.net Research on related complexes has shown that those with 2,2'-bipyridine-based ancillary ligands can undergo hydrogen atom transfer and subsequent ligand modification. researchgate.net
Another potential degradation mechanism involves the cyclometalated ligands. As mentioned, the cleavage of the C-CF3 bond is a theoretically predicted pathway. princeton.edu This could lead to the formation of defluorinated or modified ppy-type ligands and a loss of the complex's original photophysical properties. The specific degradation products for [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 have not been exhaustively detailed in publicly available literature, but analysis of similar systems suggests that techniques like mass spectrometry and NMR spectroscopy would be crucial in identifying the resulting chemical species. researchgate.netacs.org
The degradation can also be initiated by interaction with other components in a reaction mixture. For instance, in photocatalytic systems, interaction with sacrificial electron donors or substrates can lead to irreversible changes in the catalyst's structure. acs.org
Thermal Stability in Operational Environments
The thermal stability of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 is a critical factor for its application in environments where elevated temperatures may be encountered, such as in continuously operated chemical reactors or in solid-state devices like organic light-emitting diodes (OLEDs).
The table below presents typical thermal decomposition temperatures for a selection of related iridium(III) complexes, illustrating the high thermal stability generally observed for this class of compounds.
| Iridium Complex | Decomposition Temperature (Td) at 5% weight loss | Reference |
| (MPBFP)2Ir(detd) | 359 °C | rsc.org |
| (MPBFP)2Ir(tmd) | 389 °C | rsc.org |
| (MPBFP)2Ir(acac) | 410 °C | rsc.org |
| A mer-purine-based NHC iridium(III) complex | up to 480 °C | rsc.org |
This table is illustrative and features data for analogous compounds to provide context for the expected thermal stability of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6.
Electrochemical Stability and Long-Term Performance in Devices
The electrochemical stability of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 is crucial for its performance in applications involving redox processes, such as photoredox catalysis and light-emitting electrochemical cells (LECs). The stability of the complex in its various oxidation states (e.g., Ir(II), Ir(III), Ir(IV)) directly impacts the longevity and efficiency of the device or catalytic cycle.
Cyclic voltammetry (CV) is a key technique to probe the electrochemical behavior. The reversibility of the oxidation and reduction peaks in a CV experiment provides insight into the stability of the different oxidation states of the complex. acs.org Generally, reversible redox processes indicate that the complex can be oxidized and reduced multiple times without undergoing irreversible chemical changes. acs.org For many cationic iridium complexes, the oxidation (Ir(III) to Ir(IV)) is often a reversible process, while the reduction (Ir(III) to Ir(II)) can be either reversible or irreversible depending on the ligand structure and the experimental conditions. acs.orgacs.org
The electron-withdrawing trifluoromethyl groups in [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 are expected to make the complex more difficult to oxidize and easier to reduce. This can be beneficial for certain applications, but it can also affect the stability of the reduced species. An irreversible reduction peak in a CV scan often suggests that the reduced form of the complex is unstable and undergoes further chemical reactions. acs.org
The long-term performance in devices is directly linked to this electrochemical stability. In LECs, for example, the repeated oxidation and reduction of the iridium complex can lead to degradation over time, causing a decrease in brightness and efficiency. rsc.orgacs.org The operational lifetime of devices based on iridium complexes can range from a few hours to thousands of hours, depending on the stability of the specific complex used. rsc.orgacs.orgnih.gov
The following table shows the redox potentials for a related iridium complex, which helps to contextualize the electrochemical properties of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6.
| Redox Process | Potential (V vs. SCE) | Reference |
| PC/PC- | +1.68 V | 160.153.132 |
| PC+/PC | -0.43 V | 160.153.132 |
| PC+/PC | +1.94 V | 160.153.132 |
| PC/PC- | -0.69 V | 160.153.132 |
PC refers to the photocatalyst [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6. PC is the excited state, PC+ is the oxidized form, and PC- is the reduced form.*
Strategies for Enhancing the Stability of [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 in Functional Systems
Several strategies can be employed to enhance the stability of iridium photocatalysts like [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6. These strategies primarily focus on ligand design to improve the intrinsic stability of the molecule.
Ligand Modification: The introduction of sterically bulky groups on the ligands can physically shield the iridium center from a close approach by other molecules, thereby inhibiting bimolecular degradation pathways and self-quenching. rsc.org For instance, placing bulky substituents at the 5,5'-positions of the bipyridine ligand has been shown to improve the stability of LEC devices. rsc.org
Tuning Redox Potentials: As discussed, the introduction of electron-withdrawing or electron-donating groups can tune the redox potentials of the complex. chemie-brunschwig.ch By carefully designing the electronic properties of the ligands, it is possible to create a complex that is more resistant to degradation in its catalytically relevant oxidation states. The trifluoromethyl groups in [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 are an example of this strategy. rsc.org
Encapsulation or Immobilization: In some applications, encapsulating the iridium complex within a polymer matrix or immobilizing it on a solid support can enhance its stability. researchgate.net This can protect the complex from degradation by limiting its interaction with other reactive species and preventing aggregation.
Table of Compound Names
| Abbreviation | Full Chemical Name |
| [Ir(dFCF3ppy)2(5,5'-dCF3bpy)]PF6 | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate (B91526) |
| dFCF3ppy | 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) |
| (Ir[dF(CF3)ppy]2(dtbpy))+ | [4,4′-Di-tert-butyl-2,2′-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) |
| (MPBFP)2Ir(detd) | Bis(2-(4-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazolyl)iridium(III) (diethyldithiocarbamate) |
| (MPBFP)2Ir(tmd) | Bis(2-(4-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazolyl)iridium(III) (2,2,6,6-tetramethyl-3,5-heptanedionate) |
| (MPBFP)2Ir(acac) | Bis(2-(4-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazolyl)iridium(III) (acetylacetonate) |
| ppy | 2-phenylpyridine (B120327) |
| dtbpy | 4,4'-di-tert-butyl-2,2'-bipyridine |
Conclusion and Future Research Directions
Summary of Key Findings for [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6
The iridium(III) complex, formally named [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate (B91526), is a yellow crystalline solid or powder. chemicaljournal.inacs.org Its core structure consists of a central iridium atom coordinated to two cyclometalated 3,5-difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)phenyl (dFCF3ppy) ligands and one 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) (5,5'-dCF3bpy) ligand. chemicaljournal.in The hexafluorophosphate anion (PF6-) acts as the counterion.
The defining feature of this complex is its powerful oxidizing ability in the excited state. Upon irradiation with visible light, typically around 460 nm, the complex absorbs energy and transitions to a long-lived triplet excited state. chemicaljournal.inresearchgate.net This excited state is a much stronger oxidant than the ground state. The redox potentials of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 in acetonitrile (B52724) have been reported as follows:
| Redox Couple | Potential (V vs. SCE) |
| E(PC/PC-) | +1.68 |
| E(PC+/PC) | +1.94 |
| E(PC/PC-) | -0.69 |
| E(PC+/PC) | -0.43 |
Table 1: Redox Potentials of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6
The high excited-state reduction potential (E(PC*/PC-) = +1.68 V vs. SCE) underscores its capacity to accept an electron from a wide range of organic substrates, thereby initiating catalytic cycles. researchgate.net
This powerful oxidizing nature has been harnessed in several significant synthetic methodologies. Notably, the Knowles group utilized this photocatalyst for the catalytic generation of carbocations through the mesolytic cleavage of alkoxyamine radical cations. catalysis.blog Furthermore, Stephenson and co-workers employed it in the aminoarylation of alkenes using arylsulfonylacetamides as bifunctional reagents. catalysis.blog In this process, the excited iridium complex is proposed to oxidize the electron-rich alkene to a radical cation, which then undergoes a cascade of reactions including a Smiles rearrangement to furnish the desired aminoarylated product. acs.org These applications highlight the ability of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 to enable transformations that require a potent photo-oxidant.
Remaining Challenges and Open Questions
Despite its utility, several challenges and unanswered questions remain regarding [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 and the broader class of highly oxidizing iridium photocatalysts. A primary challenge is the cost and low natural abundance of iridium, which can be a limiting factor for large-scale industrial applications. catalysis.blog
Prospects for Novel Derivatives and Architectures
The modular nature of heteroleptic iridium(III) complexes like [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 offers significant opportunities for the design of novel derivatives with tailored properties. researchgate.net By systematically modifying the cyclometalating (C^N) and diimine (N^N) ligands, it is possible to fine-tune the photophysical and electrochemical properties of the resulting complexes. acs.org
For instance, the introduction of different electron-withdrawing or -donating groups on the phenylpyridine or bipyridine ligands can modulate the HOMO and LUMO energy levels, thereby altering the redox potentials and the absorption and emission characteristics of the catalyst. acs.orguclouvain.be This could lead to the development of catalysts with even higher oxidation potentials or catalysts that can be activated by lower energy light, which would be beneficial for sustainability and for reactions with sensitive substrates.
The exploration of novel ligand architectures, beyond the traditional phenylpyridine and bipyridine scaffolds, also holds promise. The incorporation of ligands that enhance the photostability of the complex or that can participate in cooperative catalysis could lead to more robust and efficient photocatalytic systems. researchgate.net Data-driven approaches, combining computational screening and high-throughput experimentation, are emerging as powerful tools for accelerating the discovery of new iridium complexes with optimized properties. researchgate.net
Emerging Applications and Interdisciplinary Research Opportunities
The strong oxidizing power of [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 and its future derivatives opens the door to a wide range of emerging applications. In organic synthesis, these catalysts could be employed for the activation of particularly strong C-H bonds, the degradation of persistent organic pollutants, or the development of novel cross-coupling methodologies. researchgate.net The ability to generate highly reactive intermediates under mild conditions is particularly attractive for late-stage functionalization of complex molecules in pharmaceutical and agrochemical research. chemicaljournal.in
Beyond traditional organic synthesis, there are significant opportunities for interdisciplinary research. The unique photophysical properties of these iridium complexes could be exploited in the development of new materials for organic light-emitting diodes (OLEDs) or as photosensitizers in solar energy conversion schemes. researchgate.net
Furthermore, the application of these powerful photo-oxidants in biological systems is a burgeoning area of research. For example, iridium complexes are being investigated as photosensitizers for photodynamic therapy (PDT), where they can generate reactive oxygen species to selectively destroy cancer cells upon light irradiation. nih.gov The ability to oxidize biomolecules with high spatial and temporal control could also be harnessed for the development of new chemical biology tools to probe and manipulate biological processes. nih.gov The intersection of photoredox catalysis with fields such as materials science, biology, and environmental science promises a wealth of new discoveries and technological advancements.
Table of Compound Names
| Abbreviation/Shorthand | Full Chemical Name |
| [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate |
| dFCF3ppy | 3,5-difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)phenyl |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| PF6- | Hexafluorophosphate |
Q & A
Q. What are the key photophysical properties of [Ir(dFCF3ppy)₂-(5,5'-dCF3bpy)]PF6, and how do they compare to other iridium-based photocatalysts?
Q. How is [Ir(dFCF3ppy)₂-(5,5'-dCF3bpy)]PF6 synthesized, and what analytical techniques confirm its purity?
Methodological Answer: Synthesize via ligand substitution reactions starting from IrCl₃·nH₂O, following literature protocols. Purify via recrystallization or column chromatography. Confirm structure using ¹⁹F NMR (for CF₃ groups), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Cross-check spectroscopic data (e.g., ¹H/¹³C NMR shifts) with published values .
Q. What are the typical reaction conditions for visible-light-mediated transformations using this catalyst?
Methodological Answer: Use blue LEDs (450–470 nm) at room temperature. Optimize solvent polarity (e.g., DCE for radical reactions, DMSO for polar intermediates) and additives (e.g., Et₃N as a sacrificial reductant). Maintain inert atmospheres (N₂/Ar) to prevent catalyst deactivation. Monitor reaction progress via GC-MS or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for C–H functionalization reactions using this catalyst?
Methodological Answer: Systematically control variables: light intensity (use radiometry), catalyst loading (1–5 mol%), and substrate stoichiometry. Perform quantum yield calculations to distinguish between chain propagation and radical termination pathways. Replicate conflicting studies under identical conditions, and analyze byproducts via LC-MS or EPR spectroscopy to identify competing mechanisms .
Q. What strategies optimize regioselectivity in anti-Markovnikov alkene functionalization mediated by [Ir(dFCF3ppy)₂-(5,5'-dCF3bpy)]PF6?
Methodological Answer: Introduce directing groups (e.g., sulfonamides) to steer radical addition. Screen Lewis acids (e.g., Mg(OTf)₂) to stabilize transition states. Use computational DFT studies to model substituent effects on radical intermediates. Compare results with deuterium-labeling experiments to track migratory pathways .
Q. How does solvent choice impact the catalyst’s stability and reactivity in multi-component coupling reactions?
Methodological Answer: Test solvent dielectric constants (ε) and coordinating abilities: non-polar solvents (toluene) may favor radical chain mechanisms, while polar aprotic solvents (DMF) stabilize ionic intermediates. Monitor catalyst decomposition via UV-vis absorbance decay over time. Use stopped-flow spectroscopy to track excited-state lifetimes in different media .
Q. What mechanistic evidence supports the involvement of Ir(IV) species in oxidative quenching cycles?
Methodological Answer: Conduct transient absorption spectroscopy to detect Ir(IV) intermediates. Use radical scavengers (TEMPO) to trap alkyl radicals and correlate their formation with Ir oxidation states. Perform Stern-Volmer analyses to quantify quenching efficiency by electron-deficient substrates .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported redox potentials for [Ir(dFCF3ppy)₂-(5,5'-dCF3bpy)]PF6 across studies?
Methodological Answer: Standardize measurement conditions (e.g., solvent, reference electrode, supporting electrolyte). Replicate experiments using ferrocene/ferrocenium as an internal reference. Compare with Ag/AgCl or SCE-calibrated values, and apply correction factors. Publish full experimental details (e.g., scan rates, degassing methods) to ensure reproducibility .
Q. What experimental approaches validate the catalyst’s role in dual photoredox and energy transfer mechanisms?
Methodological Answer: Perform luminescence quenching studies with substrates of varying triplet energies. Use nanosecond time-resolved infrared spectroscopy (TRIR) to distinguish electron transfer (ET) from energy transfer (EnT). Compare reaction outcomes under aerobic vs. anaerobic conditions to assess oxygen’s role as a triplet quench .
Tables for Comparative Analysis
| Catalyst | E₁/₂ (V vs SCE) | Absorption λ_max (nm) | Common Applications |
|---|---|---|---|
| [Ir(dFCF3ppy)₂-(5,5'-dCF3bpy)]PF6 | +1.68 (PC*/PC⁻) | ~450 | C–H functionalization, radical coupling |
| Ru(bpy)₃²⁺ | +1.33 | ~452 | Oxidative quenching, [2+2] cycloadditions |
| Ir(ppy)₃ | -1.73 (PC⁺/PC) | ~380 | Reductive dehalogenation |
Data sourced from electrochemical and photophysical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
